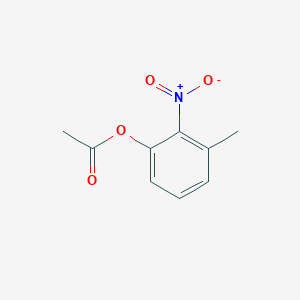

3-Methyl-2-nitrophenyl acetate

Description

Structure

3D Structure

Properties

CAS No. |

5345-39-1 |

|---|---|

Molecular Formula |

C9H9NO4 |

Molecular Weight |

195.17 g/mol |

IUPAC Name |

(3-methyl-2-nitrophenyl) acetate |

InChI |

InChI=1S/C9H9NO4/c1-6-4-3-5-8(14-7(2)11)9(6)10(12)13/h3-5H,1-2H3 |

InChI Key |

OGANFORYRZEXQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(=O)C)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 2 Nitrophenyl Acetate

Esterification Approaches to 3-Methyl-2-nitrophenyl Acetate (B1210297)

The most direct route to 3-Methyl-2-nitrophenyl acetate involves the esterification of its precursor, 3-methyl-2-nitrophenol (B1664609). This can be achieved through various modifications of classical esterification reactions.

Fischer Esterification Modifications

The Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a fundamental method for ester synthesis. youtube.comyoutube.com For the synthesis of this compound, the precursor would be 3-methyl-2-nitrophenol, which reacts with acetic acid. Phenols are generally less reactive than aliphatic alcohols in this reaction, often requiring more forcing conditions or modifications to achieve reasonable yields. google.com

The mechanism begins with the protonation of the acetic acid's carbonyl oxygen by a strong acid catalyst, typically sulfuric acid, which makes the carbonyl carbon more electrophilic. youtube.commasterorganicchemistry.com The phenolic oxygen of 3-methyl-2-nitrophenol then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com Finally, a molecule of water is eliminated, and the catalyst is regenerated, yielding the final ester product. masterorganicchemistry.com

To drive the equilibrium toward the product side and increase the yield, common strategies include using an excess of one reactant (usually the less expensive one) or removing the water formed during the reaction. google.comthermofisher.com For phenolic esterifications, using the corresponding acid anhydride (B1165640) (acetic anhydride in this case) instead of the carboxylic acid can significantly improve the reaction rate and yield, often in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. google.com

Table 1: Fischer Esterification and Related Acylation Parameters

| Parameter | Description | Relevance to this compound Synthesis |

|---|---|---|

| Reactants | 3-Methyl-2-nitrophenol, Acetic Acid (or Acetic Anhydride) | Phenolic hydroxyl group is less nucleophilic than an alcohol's. Acetic anhydride is a more potent acylating agent. |

| Catalyst | Strong mineral acids (e.g., H₂SO₄) or sulfonic acids (e.g., p-TsOH). google.com | Essential to protonate the acylating agent, activating it for nucleophilic attack by the weakly nucleophilic phenol (B47542). |

| Reaction Conditions | Elevated temperatures and/or removal of water by-product. google.com | Necessary to overcome the lower reactivity of phenols and drive the reversible reaction to completion. |

| Yield | Generally moderate for phenols with carboxylic acids; improved with anhydrides. | The electron-withdrawing nitro group can further decrease the nucleophilicity of the phenolic oxygen, potentially lowering yields. |

Alternative Esterification Protocols for Nitroaromatic Precursors

Given the potential for low yields with traditional Fischer esterification of nitrophenols, alternative protocols are often employed. One common method is the acylation of the corresponding phenolate (B1203915) salt. For instance, p-nitrophenyl acetate can be synthesized by acetylating sodium p-nitrophenolate. researchgate.netacademax.com This method avoids the harsh acidic conditions and the reversibility of the Fischer esterification. The synthesis involves preparing the sodium salt of the phenol (sodium 3-methyl-2-nitrophenoxide) by treating 3-methyl-2-nitrophenol with a base like sodium hydroxide. This phenoxide is then reacted with an acylating agent, such as acetyl chloride or acetic anhydride, to yield the desired ester.

Enzymatic methods also present a green alternative. Lipases have been successfully used to catalyze the esterification of phenolic compounds. mdpi.com For example, lipase (B570770) from Bacillus coagulans immobilized on molecular sieves has been used to synthesize 4-nitrophenyl acetate from 4-nitrophenol (B140041) and acetic acid in n-heptane. oup.com A similar approach could be adapted for this compound, offering high selectivity and mild reaction conditions. Transesterification, using an immobilized lipase to react a phenol with an ester like vinyl acetate, is another viable enzymatic route. nih.gov

Aromatic Functionalization Strategies for this compound

An alternative synthetic philosophy involves creating the ester first and then introducing the nitro group onto the aromatic ring. This approach relies on the directing effects of the substituents already present on the ring to control the position of nitration.

Regioselective Nitration of Methyl-substituted Phenyl Acetates

The synthesis can commence with m-cresyl acetate (3-methylphenyl acetate), which is commercially available or can be prepared by esterifying m-cresol. ontosight.aimatrix-fine-chemicals.com The subsequent step is the regioselective nitration of this substrate. In electrophilic aromatic substitution reactions like nitration, the existing substituents on the benzene (B151609) ring dictate the position of the incoming electrophile (the nitronium ion, NO₂⁺).

The methyl group (-CH₃) is an activating, ortho-, para-directing group. The acetate group (-OCOCH₃) is also considered an ortho-, para-director, although it is an activating group. The directing power of the hydroxyl group from which the ester is derived is very strong. Therefore, both the methyl and the acetate groups will direct the incoming nitro group to positions ortho and para relative to themselves.

For m-cresyl acetate, the positions are:

Ortho to methyl: positions 2 and 4

Para to methyl: position 6

Ortho to acetate: positions 2 and 4

Para to acetate: position 6

Both groups strongly direct the nitration to positions 2, 4, and 6. The position between the two groups (position 2) is sterically hindered, but it is activated by both substituents. The reaction often yields a mixture of isomers, including 2-nitro, 4-nitro, and 6-nitro derivatives. The separation of these isomers can be challenging. However, specific reaction conditions, such as the choice of nitrating agent (e.g., nitric acid in sulfuric acid, or nitric acid in acetic anhydride) and temperature control, can influence the isomeric ratio. jcbsc.org For example, nitration of some aromatic compounds using dilute nitric acid in an aqueous solution of sodium dodecylsulfate has been shown to provide high regioselectivity. rsc.org

Table 2: Regioselectivity in the Nitration of m-Cresyl Acetate

| Position | Activating Group(s) | Steric Hindrance | Predicted Product |

|---|---|---|---|

| 2 | Ortho to -CH₃, Ortho to -OCOCH₃ | High | This compound (desired product) |

| 4 | Ortho to -CH₃, Para to -OCOCH₃ | Low | 3-Methyl-4-nitrophenyl acetate |

| 6 | Para to -CH₃, Ortho to -OCOCH₃ | Moderate | 5-Methyl-2-nitrophenyl acetate |

Directed Ortho-Metalation and Electrophilic Quenching for Nitrophenyl Derivatives

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org This strategy involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong organolithium base, such as n-butyllithium, to form an aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate then reacts with an electrophile to introduce a substituent at the specific ortho position. wikipedia.org

While the acetate group itself is not a classic DMG, related groups like amides and carbamates are excellent DMGs. wikipedia.orgorganic-chemistry.org For instance, a synthetic route could involve a modified substrate where the hydroxyl group of 3-methylphenol is first converted into a potent DMG, such as a diethylcarbamate group. This derivative would then undergo ortho-lithiation, directed to the 2-position by the carbamate. Quenching the resulting aryllithium species with a suitable electrophilic nitrating agent (e.g., N₂O₄, nitrosyl tetrafluoroborate (B81430) followed by oxidation) would install the nitro group at the 2-position. The final step would be the conversion of the directing group back into a hydroxyl group and subsequent acetylation. This multi-step process, while longer, offers exceptional regiocontrol that is often difficult to achieve with standard electrophilic nitration. rsc.org

Multi-Component Reactions for Constructing the this compound Scaffold

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, are highly efficient tools in organic synthesis. nih.govnih.gov While no specific MCR has been reported for the direct synthesis of this compound, the principles of MCRs can be considered for building similar substituted aromatic scaffolds.

Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly versatile. researchgate.netnih.govwikipedia.org The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgrsc.org The Ugi reaction is a four-component reaction that adds a primary amine to this mixture to produce an α-acylamino amide. rsc.org

Theoretically, a strategy could be envisioned where precursors containing the necessary methyl and nitro functionalities are incorporated into an MCR. For example, a Passerini reaction involving 3-methyl-2-nitrobenzaldehyde, an appropriate isocyanide, and acetic acid could potentially lead to a structure that, after subsequent chemical transformations, yields the target molecule. However, this remains a hypothetical approach as the direct construction of a simple phenyl acetate structure is generally not the primary application for these powerful reactions, which excel in creating more complex, amide-containing molecules. researchgate.net More recent developments have seen MCRs used to generate diverse heterocyclic structures like 1,3,4-oxadiazoles from various starting materials, including carboxylic acids. acs.orgacs.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound is typically achieved through the esterification of its precursor, 3-methyl-2-nitrophenol. This reaction involves the acetylation of the phenolic hydroxyl group. The optimization of this process is crucial for maximizing product yield and purity while minimizing reaction time and cost. While specific, detailed optimization studies exclusively for this compound are not extensively documented in publicly available literature, the principles of phenol acetylation are well-established. The optimization process generally focuses on several key parameters: the choice of acetylating agent, the type and concentration of catalyst, reaction temperature, and reaction duration.

Key Parameters for Optimization

Acetylating Agent: Acetic anhydride is the most commonly used acetylating agent for this type of transformation due to its high reactivity and the fact that the byproduct, acetic acid, can be readily removed. sigmaaldrich.com

Catalysis: Unlike alcohols, phenols are generally less nucleophilic and their acetylation with acetic anhydride often requires a catalyst to proceed at a reasonable rate. rsc.org Basic catalysts are commonly employed, with pyridine (B92270) being a frequent choice. Pyridine serves a dual function: it acts as a nucleophilic catalyst by forming a highly reactive acetylpyridinium ion intermediate, and it neutralizes the acetic acid byproduct generated during the reaction. sigmaaldrich.com Research on phenol acetylation has shown that in a solvent like carbon tetrachloride, the reaction with acetic anhydride does not occur without the addition of pyridine. rsc.org The amount of catalyst is a critical parameter to optimize, as excess catalyst may not necessarily increase the yield and can complicate the purification process.

Temperature and Time: The reaction temperature and duration are interdependent variables that significantly influence the reaction rate and yield. An optimization study on the acetylation of a complex polyphenol, lignin (B12514952) sulfonate, explored temperatures ranging from room temperature to 140°C and reaction times from 12 to 72 hours. nih.gov For that particular substrate, the optimal conditions were identified as 100°C for 48 hours. nih.gov These ranges provide a practical framework for the optimization of this compound synthesis. A typical general procedure for acetylating phenols involves heating at 100°C for a shorter duration of 20 minutes, indicating that optimal times can vary significantly based on the substrate's reactivity. sigmaaldrich.com

Reagent Ratios: The stoichiometry of the reactants is another vital factor. The molar ratio of 3-methyl-2-nitrophenol to acetic anhydride and the catalyst must be carefully optimized. In the study on lignin sulfonate acetylation, the optimal volumes of acetic anhydride and pyridine were found to be equal (a 1:1 volume ratio), using 1 gram of the starting material. nih.gov

Illustrative Optimization Data

The following interactive table summarizes hypothetical research findings for the synthesis of this compound, based on established principles of phenol acetylation. The data illustrates how varying reaction conditions can impact the final product yield.

| Entry | Acetylating Agent | Catalyst (molar eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetic Anhydride | None | Toluene | 100 | 24 | < 5% |

| 2 | Acetic Anhydride | Pyridine (1.1) | Toluene | 25 | 24 | 45% |

| 3 | Acetic Anhydride | Pyridine (1.1) | Toluene | 60 | 12 | 78% |

| 4 | Acetic Anhydride | Pyridine (1.1) | Toluene | 100 | 4 | 92% |

| 5 | Acetic Anhydride | Pyridine (1.1) | Toluene | 100 | 8 | 91% |

| 6 | Acetic Anhydride | Pyridine (0.5) | Toluene | 100 | 4 | 85% |

| 7 | Acetic Anhydride | Pyridine (1.5) | Toluene | 100 | 4 | 93% |

| 8 | Acetic Anhydride | Pyridine (1.1) | None | 100 | 2 | 90% |

These representative findings underscore the importance of systematic optimization. The data shows a negligible yield in the absence of a catalyst (Entry 1), highlighting its critical role. The yield is significantly dependent on temperature, with a substantial increase from 25°C to 100°C (Entries 2-4). The reaction time also plays a key role, with a high yield achieved in 4 hours at 100°C (Entry 4), and a longer time not providing any significant benefit (Entry 5). The amount of catalyst also influences the outcome, with 1.1 to 1.5 equivalents providing the best results (Entries 4, 6, 7). Conducting the reaction under solvent-free conditions is also a viable and efficient option (Entry 8).

Chemical Reactivity and Transformation Mechanisms of 3 Methyl 2 Nitrophenyl Acetate

Reduction Chemistry of the Nitro Group in 3-Methyl-2-nitrophenyl Acetate (B1210297)

The nitro group is a versatile functional group that can be reduced to several other nitrogen-containing functionalities, including nitroso, hydroxylamine (B1172632), and amino groups. acs.org The specific product obtained depends on the reducing agent and the reaction conditions employed. viu.ca

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes to their corresponding anilines. viu.ca For 3-methyl-2-nitrophenyl acetate, this transformation would yield 3-methyl-2-aminophenyl acetate. The reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). researchgate.net Other catalysts such as platinum(IV) oxide (PtO₂) and Raney nickel are also effective. wikipedia.org

The hydrogenation process is understood to proceed in a stepwise manner. The nitro group (NO₂) is first reduced to a nitroso group (NO), which is then further reduced to a hydroxylamine (NHOH). The final step involves the reduction of the hydroxylamine to the amine (NH₂). viu.ca Under typical catalytic hydrogenation conditions, the intermediate nitroso and hydroxylamine species are highly reactive and are usually not isolated, leading directly to the final aniline (B41778) product.

Table 1: Common Catalysts for Nitro Group Reduction

| Catalyst | Typical Conditions | Selectivity Notes |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂, various solvents (e.g., ethanol, ethyl acetate) | Highly active and widely used. Can sometimes cause dehalogenation in halogenated nitroarenes. researchgate.net |

| Platinum(IV) Oxide (PtO₂) | H₂, various solvents | A very active catalyst. |

| Raney Nickel | H₂, various solvents | Often used when dehalogenation is a concern. researchgate.net |

| Rhodium on Carbon (Rh/C) | H₂, various solvents | Can be used for selective reductions. |

Metal-Mediated Reductions and Reaction Intermediates

Nitroarenes can also be reduced using various metals in acidic or neutral media. Common metals for this purpose include iron (Fe), tin (Sn), and zinc (Zn). viu.ca For instance, the reduction of nitrobenzene (B124822) with iron under anaerobic conditions yields aniline, with nitrosobenzene (B162901) identified as an intermediate. nm.gov This method is often preferred in laboratory settings due to its mildness and tolerance of other functional groups that might be sensitive to catalytic hydrogenation.

The general mechanism for metal-mediated reduction involves a series of single-electron transfers from the metal surface to the nitro group. In acidic solution, the process can be summarized as a six-electron reduction, proceeding through nitroso and hydroxylamine intermediates. nm.gov

Step 1: Ar-NO₂ + 2e⁻ + 2H⁺ → Ar-N=O + H₂O

Step 2: Ar-N=O + 2e⁻ + 2H⁺ → Ar-NHOH

Step 3: Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O

In some cases, particularly with zinc metal, the hydroxylamine intermediate can be isolated. wikipedia.org However, under most conditions with metals like iron or tin, the reaction proceeds to completion to form the corresponding aniline.

Base-Mediated Reductive Cyclization Mechanistic Investigations

The presence of the ortho-disposed methyl and nitro groups, along with the acetate functionality, in this compound sets the stage for potential intramolecular cyclization reactions under specific conditions. Base-mediated reductive cyclization of ortho-substituted nitroarenes is a known method for the synthesis of heterocyclic compounds. acs.orgnih.gov

While a specific base-mediated reductive cyclization for this compound is not extensively documented, analogous reactions suggest a plausible pathway. For related 2-nitrophenyl compounds, a strong base can facilitate an intramolecular cyclization. acs.orgnih.gov In the case of this compound, a plausible, though hypothetical, reaction could involve the hydrolysis of the acetate to a phenol (B47542) under basic conditions, followed by a reductive cyclization. A more direct, but less common, pathway might involve the intramolecular attack of a transiently formed species onto the nitro group, which is simultaneously being reduced.

For example, studies on related 2-nitrophenyl derivatives have shown that a ketone tethered to the nitrobenzene can undergo a base-mediated reductive cyclization to form benzazocine ring systems. acs.orgnih.gov This suggests that if the acetate group in this compound were to be transformed into a suitable nucleophilic center, a similar intramolecular cyclization could be envisioned.

Nucleophilic Acyl Substitution Mechanisms of the Acetate Moiety

The acetate group of this compound is susceptible to nucleophilic acyl substitution reactions. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the substitution of the phenoxy group. The general mechanism proceeds through a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

Transesterification Reactions

Transesterification is a specific type of nucleophilic acyl substitution where one ester is transformed into another through the exchange of the alkoxy or aryloxy moiety. nih.gov In the case of this compound, reaction with an alcohol (R'-OH) in the presence of an acid or base catalyst would lead to the formation of a new ester (methyl acetate if R' is methyl) and 3-methyl-2-nitrophenol (B1664609).

The reaction can be catalyzed by either acids or bases. chemistrysteps.com

Acid-catalyzed transesterification: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the alcohol nucleophile.

Base-catalyzed transesterification: A strong base deprotonates the alcohol to form a more potent alkoxide nucleophile, which then attacks the carbonyl carbon.

The equilibrium of the reaction can be shifted towards the products by using a large excess of the reactant alcohol or by removing one of the products as it is formed. masterorganicchemistry.com

Influence of Nitro and Methyl Substituents on Reaction Kinetics

The rate of nucleophilic acyl substitution on the acetate group of this compound is significantly influenced by the electronic effects of the nitro and methyl substituents on the phenyl ring. These effects can be quantitatively assessed using the Hammett equation, which relates reaction rates to substituent constants (σ). wikipedia.org

Nitro Group (NO₂): The nitro group is a strong electron-withdrawing group, both through induction and resonance. Its presence at the ortho position makes the phenoxy group a better leaving group by stabilizing the negative charge that develops on the oxygen atom in the transition state. This will significantly increase the rate of nucleophilic acyl substitution compared to an unsubstituted phenyl acetate. libretexts.org

Methyl Group (CH₃): The methyl group is an electron-donating group through induction and hyperconjugation. Its presence at the meta position to the acetate linkage will have a weaker electronic effect compared to a para-substituent. Generally, electron-donating groups decrease the acidity of the corresponding phenol, making the phenoxy group a poorer leaving group and thus slowing down the rate of nucleophilic acyl substitution. libretexts.org

Table 2: Hammett Substituent Constants (σ) and Their Effect on Reactivity

| Substituent | Position | σ Value (approx.) | Effect on Nucleophilic Acyl Substitution Rate |

|---|---|---|---|

| -NO₂ | ortho | +0.81 (estimated) | Strong rate enhancement (better leaving group) |

| -NO₂ | meta | +0.71 | Significant rate enhancement |

| -NO₂ | para | +0.78 | Strong rate enhancement |

| -CH₃ | meta | -0.07 | Slight rate decrease |

| -CH₃ | para | -0.17 | Moderate rate decrease |

Note: Hammett constants are most accurately applied to meta and para substituents. Ortho effects are complicated by steric factors.

The linear free-energy relationship described by the Hammett equation provides a framework for predicting the reactivity of substituted aromatic compounds. wikipedia.org For the hydrolysis of substituted phenyl acetates, a positive reaction constant (ρ) indicates that electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged transition state. viu.ca

Electrophilic Aromatic Substitution Patterns on the 3-Methyl-2-nitrophenyl Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgmsu.edu The position of substitution on a derivatized benzene (B151609) ring is dictated by the electronic properties of the substituents already present. libretexts.org In the case of this compound, the benzene ring is substituted with an acetate group at position 1, a nitro group at position 2, and a methyl group at position 3. The primary directing influence for incoming electrophiles comes from the powerful effects of the nitro and methyl groups.

The methyl group (-CH₃) is a weakly activating group that donates electron density to the ring primarily through an inductive effect and hyperconjugation. libretexts.org It directs incoming electrophiles to the positions ortho and para to itself. chemguide.co.uk For the 3-methyl group, these positions are C2, C4, and C6.

The nitro group (-NO₂) is a strongly deactivating group due to its powerful electron-withdrawing nature, which arises from both inductive and resonance effects. minia.edu.egorganicchemistrytutor.com This deactivation makes electrophilic substitution reactions significantly slower compared to benzene. minia.edu.eg The nitro group acts as a meta-director, guiding incoming electrophiles to the positions meta to its location. chemguide.co.ukorganicchemistrytutor.com For the 2-nitro group, these positions are C4 and C6.

| Substituent | Type | Directing Influence | Favored Positions |

|---|---|---|---|

| 3-Methyl (-CH₃) | Activating, Ortho, Para-Director | Donates electron density, stabilizing ortho and para intermediates. libretexts.org | 2, 4, 6 |

| 2-Nitro (-NO₂) | Deactivating, Meta-Director | Withdraws electron density, directing attack to meta positions. chemguide.co.ukminia.edu.eg | 4, 6 |

| Combined Effect / Predicted Outcome | 4 and 6 |

Cyclization and Rearrangement Reactions of this compound Derivatives

Derivatives of this compound can undergo various cyclization and rearrangement reactions, often involving the versatile nitro group. A common strategy involves the reduction of the nitro group to an amine, which can then act as an intramolecular nucleophile.

Reductive Cyclization: The reduction of an ortho-nitrophenyl compound can lead to the formation of heterocyclic structures. For instance, the complete reduction of a compound like 2-nitrophenylacetic acid yields an aniline, which can rapidly cyclize to form a lactam. wikipedia.org Partial reduction using milder reducing agents can result in the formation of a hydroxamic acid. wikipedia.org Applying this to a derivative of this compound, the reduction of the 2-nitro group would generate a 2-amino group. This amine could then, under appropriate conditions, react with the ester functionality or a derivative of the acetic acid side chain to form a cyclic amide (lactam).

A notable example of this type of transformation is found in the synthesis of Ropinirole. google.com In a related process, 2-Methyl-3-nitrophenyl-N,N-di-n-propyl acetamide (B32628) is reduced, and the resulting amine participates in a cyclization reaction to form an indolone derivative. google.com This highlights the utility of the nitro group as a precursor to a nucleophilic amine for intramolecular cyclization. Other research has demonstrated base-mediated reductive cyclizations of nitrophenyl derivatives, such as those derived from methyl 2-(2-nitrophenyl)acrylate, to form complex polycyclic structures. acs.org

Rearrangement Reactions: Rearrangement reactions can alter the core structure of the molecule. The Bamberger rearrangement, for example, converts N-phenylhydroxylamines into 4-aminophenols in the presence of a strong acid. wiley-vch.de This reaction could be relevant for derivatives of this compound if the nitro group is first partially reduced to a hydroxylamine.

Ester functionalities themselves can participate in rearrangements. While not specific to this compound, the Baeyer-Villiger oxidation converts ketones to esters through an intramolecular rearrangement. wiley-vch.de Derivatives of this compound that contain a ketone functionality could potentially undergo such transformations.

Stereochemical Aspects of this compound Transformations

The stereochemical outcomes of reactions involving this compound and its derivatives depend on the nature of the transformation and the reaction conditions. The parent molecule is achiral. However, chemical transformations can introduce stereocenters into the molecule or its products.

If a reaction, such as a cyclization or an addition to the side chain, creates a new chiral center, the product will be a racemic mixture of enantiomers unless a chiral influence is present. This is because attack from either face of a prochiral center is equally probable in an achiral environment. msu.edu

Stereoselectivity can be induced by using chiral reagents, catalysts, or solvents. For example, enzymatic reactions are well-known for their high degree of stereospecificity. Studies on related nitrophenyl esters, such as p-nitrophenyl alkanoates, have been used to probe the mechanisms of enzymes like OleA, which catalyzes Claisen condensations in a stereospecific manner within its active site. nih.gov This demonstrates that while a standard laboratory reaction might produce a mixture of stereoisomers, a biocatalytic approach could yield a single, desired stereoisomer.

In rearrangement reactions, the stereochemistry of the migrating group is often retained. For example, in the Baeyer-Villiger rearrangement, the migrating alkyl group moves with its stereochemistry intact. wiley-vch.de Therefore, if a chiral derivative of this compound were to undergo such a reaction, the stereochemical information in the migrating group would be preserved in the product. Without specific experimental data on this compound, the stereochemical aspects are discussed based on these general, well-established principles of organic reaction mechanisms.

Advanced Spectroscopic and Structural Elucidation of 3 Methyl 2 Nitrophenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment can be made.

The ¹H and ¹³C NMR spectra of 3-Methyl-2-nitrophenyl acetate (B1210297) are predicted based on the known spectral data of its precursors and related compounds, such as 3-methyl-2-nitrophenol (B1664609) and phenyl acetate. chemicalbook.comchemicalbook.com The electron-withdrawing nature of the nitro (-NO₂) group and the acetate (-OCOCH₃) group, along with the electron-donating methyl (-CH₃) group, creates a distinct electronic environment for each proton and carbon atom, leading to a unique set of chemical shifts.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show three signals corresponding to the protons on the benzene (B151609) ring. These protons (H-4, H-5, and H-6) would appear as a complex multiplet or as distinct doublets and triplets, influenced by their coupling with each other. The methyl group attached to the ring (-CH₃) would likely appear as a singlet in the range of δ 2.3-2.6 ppm. chemicalbook.com The methyl protons of the acetate group (-OCOCH₃) are also expected to be a singlet, typically found around δ 2.1-2.3 ppm. bmrb.io

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbonyl carbon of the acetate group is expected to have the most downfield chemical shift, typically in the range of δ 168-172 ppm. chemicalbook.comjcsp.org.pk The aromatic carbons will appear between δ 120-155 ppm, with their exact shifts determined by the electronic effects of the substituents. The carbon bearing the nitro group (C-2) and the carbon attached to the acetate group (C-1) would be significantly deshielded. The methyl carbon of the acetate group resonates around δ 20-22 ppm, while the methyl carbon on the aromatic ring is expected in a similar region. chemicalbook.comjcsp.org.pk

Predicted ¹H NMR Chemical Shifts for 3-Methyl-2-nitrophenyl Acetate

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H (H-4, H-5, H-6) | 7.0 - 7.8 | m |

| Ar-CH₃ | 2.3 - 2.6 | s |

| OCOCH₃ | 2.1 - 2.3 | s |

s = singlet, m = multiplet

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 168 - 172 |

| Ar-C (C1-C6) | 120 - 155 |

| Ar-CH₃ | 15 - 22 |

| OCOCH₃ | 20 - 22 |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, it would primarily show correlations between the aromatic protons H-4, H-5, and H-6, helping to delineate their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum would allow for the direct assignment of the aromatic C-H pairs (C-4/H-4, C-5/H-5, C-6/H-6) and the methyl groups with their respective protons (Ar-CH₃/Ar-CH₃ and OCOCH₃/OCOCH₃).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular fragments. Key expected correlations would include:

The acetate methyl protons (OCOCH₃) to the carbonyl carbon (C=O) and the aromatic carbon C-1.

The aromatic methyl protons (Ar-CH₃) to the aromatic carbons C-2, C-3, and C-4.

The aromatic protons to various carbons in the ring, confirming the substitution pattern.

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the electronic environment of the nitrogen atom. wikipedia.org The chemical shift of the nitro group in aromatic compounds is highly sensitive to the electronic effects of other substituents on the ring. For this compound, the ¹⁵N chemical shift of the nitro group is expected to fall within the typical range for aromatic nitro compounds, which is generally between -10 and +20 ppm relative to nitromethane. nih.govresearchgate.nethuji.ac.il The presence of the ortho-methyl group and the meta-acetoxy group will influence the precise chemical shift, providing a sensitive probe of the local electronic structure.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

Nitro Group (NO₂): Strong, distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds are expected. For aromatic nitro compounds, these typically appear around 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). orgchemboulder.comlibretexts.org

Ester Group (-OCOCH₃): A strong absorption band for the carbonyl (C=O) stretch is a hallmark of the ester group, anticipated in the region of 1760-1770 cm⁻¹. libretexts.orgudel.edu Additionally, two C-O stretching bands are expected, one for the C(=O)-O bond and another for the O-Aryl bond, typically in the 1300-1000 cm⁻¹ range. vscht.cz

Aromatic Ring: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. pressbooks.pub C=C in-ring stretching vibrations usually appear in the 1600-1450 cm⁻¹ region. libretexts.orgpressbooks.pub

Methyl Groups (-CH₃): C-H stretching vibrations for the methyl groups will be observed in the 2950-2850 cm⁻¹ range.

Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550 - 1475 |

| Nitro (Ar-NO₂) | Symmetric Stretch | 1360 - 1290 |

| Ester (C=O) | Stretch | 1760 - 1770 |

| Ester (C-O) | Stretch | 1300 - 1000 |

| Aromatic C-H | Stretch | ~3100 - 3000 |

| Aromatic C=C | In-ring Stretch | 1600 - 1450 |

| Aliphatic C-H | Stretch | 2950 - 2850 |

Raman spectroscopy is a powerful Process Analytical Technology (PAT) tool for in-situ monitoring of chemical reactions. rsc.orgresearchgate.net The synthesis of this compound, which could involve the esterification of 3-methyl-2-nitrophenol with an acetylating agent, is well-suited for Raman monitoring. nih.govopen-raman.org

During the reaction, the Raman spectrum would be continuously acquired. Key spectral changes would be tracked to monitor the consumption of reactants and the formation of the product. For instance:

The disappearance of the broad O-H stretching band of the starting phenol (B47542) (around 3200-3600 cm⁻¹) would indicate its consumption.

The emergence and increase in intensity of the characteristic ester carbonyl (C=O) peak around 1760 cm⁻¹ would signify the formation of this compound.

The symmetric stretch of the nitro group (around 1350 cm⁻¹) is often a strong and sharp band in Raman spectra and can serve as a stable internal reference or be monitored for any shifts due to changes in the chemical environment upon esterification.

By creating a calibration model, the concentration of the reactant, product, and any intermediates can be quantified in real-time, allowing for precise control over the reaction endpoint and optimization of reaction conditions. oxinst.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the fragmentation pathways of organic compounds. For this compound, both high-resolution and chromatography-coupled mass spectrometry methods offer distinct and complementary information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. The molecular formula of this compound is C9H9NO4, corresponding to a calculated monoisotopic mass of 195.0532 Da. HRMS analysis would be expected to yield an experimental mass that closely matches this theoretical value, typically within a few parts per million (ppm), thereby confirming the compound's elemental formula.

The fragmentation of esters in mass spectrometry often involves the cleavage of bonds adjacent to the carbonyl group. libretexts.org For this compound, characteristic fragmentation would likely involve the loss of the acetyl group or the methoxy (B1213986) group from the ester function. Common fragmentation patterns for esters include the loss of the alkoxy group (-OR) and rearrangements. libretexts.orgdocbrown.info The presence of the nitroaromatic ring introduces additional fragmentation pathways.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H9NO4 |

| Monoisotopic Mass | 195.05315777 Da |

| M+H+ (Adduct) | 196.06043 g/mol |

This table is generated based on the compound's chemical formula and established mass spectrometry principles.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds in a mixture before detecting them with a mass spectrometer. researchgate.net It is exceptionally useful for assessing the purity of a sample and for identifying and differentiating isomers. researchgate.netojp.gov The analysis of this compound by GC-MS would involve injecting a vaporized sample into a long capillary column. researchgate.net The compound's retention time—the time it takes to travel through the column—is a characteristic physical property that aids in its identification and separation from impurities or other isomers. semanticscholar.org

Isomers of methyl nitrophenyl acetate, which differ only in the substitution pattern on the benzene ring, often exhibit very similar mass spectra, making their differentiation by MS alone challenging. researchgate.net However, their distinct physical properties typically lead to different retention times in the gas chromatograph, allowing for their effective separation and individual analysis. ojp.govresearchgate.net For instance, the GC-MS analysis of a synthetic mixture could reveal the presence of isomers like 4-methyl-2-nitrophenyl acetate or 2-methyl-4-nitrophenyl acetate, each with a unique retention time.

The mass spectrum of this compound obtained via GC-MS would show a molecular ion peak (M+) and a series of fragment ions. The fragmentation pattern for a related compound, 3-nitrophenyl acetate, shows a base peak (the most intense peak) at an m/z of 43, corresponding to the [CH3CO]+ acylium ion. nih.gov A similar fragmentation would be expected for this compound.

Table 2: Representative GC-MS Data for Isomeric Nitrophenyl Acetates

| Compound Name | Molecular Weight ( g/mol ) | Key Mass-to-Charge (m/z) Ratios | Typical Retention Index (Non-polar column) |

|---|---|---|---|

| 3-Nitrophenyl acetate | 181.15 | 181, 139, 93, 43 nih.gov | 1348 nih.gov |

| 4-Nitrophenyl acetate | 181.15 | 181, 139, 123, 93 nih.gov | 1430 nih.gov |

This table presents experimental data for related compounds to illustrate the utility of GC-MS in isomer differentiation.

X-ray Crystallography for Solid-State Structural Determination

Currently, the specific crystal structure of this compound is not available in open-access crystallographic databases. However, analysis of a suitable single crystal of the compound would yield its fundamental crystallographic parameters. As an illustrative example, the crystal structure of the related isomer, p-nitrophenyl acetate (4-nitrophenyl acetate), has been determined. iucr.org The study revealed that it crystallizes in the monoclinic space group P21/c with two independent molecules in the asymmetric unit. iucr.org In both molecules, the plane of the acyl group is significantly rotated (approximately 65°) relative to the plane of the phenyl ring. iucr.org A similar analysis for this compound would reveal the influence of the ortho-nitro and meta-methyl substituents on the molecular geometry and intermolecular packing interactions.

Table 3: Illustrative Crystal Data for Isomeric p-Nitrophenyl Acetate

| Parameter | Value |

|---|---|

| Empirical Formula | C8H7NO4 |

| Formula Weight | 181.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.115 |

| b (Å) | 7.437 |

| c (Å) | 16.158 |

| β (°) | 90.83 |

| Volume (ų) | 1696 |

Source: Data for p-nitrophenyl acetate from Acta Cryst. (1972). B28, 2702. iucr.org This data is provided as an example of the information obtained from X-ray crystallography.

Advanced Spectroscopic Techniques for Mechanistic Interrogation (e.g., Electron Paramagnetic Resonance for radical intermediates)

The application of advanced spectroscopic techniques like Electron Paramagnetic Resonance (EPR) to investigate the mechanistic pathways involving this compound is not widely documented in the current literature. EPR, also known as Electron Spin Resonance (ESR), is a highly specific technique that detects species with unpaired electrons, such as free radicals or radical ions.

Nitroaromatic compounds are known to form radical anions under reducing conditions, for instance, during electrochemical reactions or through photochemical excitation. An EPR study of this compound could provide definitive evidence for the formation of such radical intermediates. The resulting EPR spectrum would yield information about the electronic structure of the radical, specifically how the unpaired electron's spin density is distributed across the aromatic ring and the nitro group. This information is invaluable for understanding reaction mechanisms, particularly in contexts like photochemistry, electrochemistry, or certain biological transformations where single-electron transfer processes are plausible.

Computational and Theoretical Chemistry Studies on 3 Methyl 2 Nitrophenyl Acetate

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the optimized geometry and electronic properties of molecules. tandfonline.comnih.gov For 3-Methyl-2-nitrophenyl acetate (B1210297), DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be the standard approach to predict its three-dimensional structure with high precision. tandfonline.com

The process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure. This optimization provides key data on bond lengths, bond angles, and dihedral angles. While specific optimized geometry data for 3-Methyl-2-nitrophenyl acetate is not published, Table 1 presents typical bond lengths for key structural fragments found in similar nitroaromatic compounds, as determined by DFT calculations.

Table 1: Representative Theoretical Bond Lengths for Structural Fragments Related to this compound This table is illustrative, based on data for analogous compounds.

| Bond | Typical Calculated Bond Length (Å) |

|---|---|

| C-C (aromatic) | 1.37 - 1.39 |

| C-N (nitro) | ~1.48 |

| N-O (nitro) | 1.21 - 1.22 |

| C-O (ester) | ~1.36 |

Molecules with rotatable single bonds, like this compound, can exist as multiple conformational isomers. The primary sources of conformational variability in this molecule would be the rotation around the C-O bond of the acetate group and the C-N bond of the nitro group relative to the phenyl ring.

Computational studies would involve systematically rotating these bonds and performing a geometry optimization at each step to map the potential energy surface. This process identifies the global minimum energy conformer (the most stable form) and other local minima (less stable conformers), as well as the energy barriers for rotation between them. Such analysis is crucial for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature.

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. uou.ac.in

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule is more reactive. For nitroaromatic compounds, the electron-withdrawing nitro group typically lowers the energy of the LUMO, making the molecule a better electron acceptor.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors provide quantitative measures of a molecule's reactivity. While specific values for this compound are unavailable, Table 2 provides illustrative values based on DFT studies of related nitroaromatic molecules. uou.ac.inmdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors This table presents representative values for analogous nitroaromatic compounds and is for illustrative purposes only.

| Parameter | Definition | Representative Value |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -7.0 to -8.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -4.0 eV |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 4.0 to 4.5 eV |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | 4.75 to 6.25 eV |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | 2.0 to 2.25 eV |

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. tandfonline.com The MEP surface is colored based on the electrostatic potential value: red indicates regions of negative potential (rich in electrons, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MEP analysis would be expected to show a strong negative potential (red) around the oxygen atoms of the nitro group and the carbonyl oxygen of the acetate group, highlighting these as the primary sites for electrophilic interactions. tandfonline.com Conversely, regions of positive potential (blue) would likely be found near the hydrogen atoms of the phenyl ring and the methyl group. This analysis is invaluable for predicting how the molecule will interact with other reagents, receptors, or solvent molecules.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

In the solid state, the properties of a material are governed by how molecules pack together, which is dictated by intermolecular interactions. Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying these interactions within a crystal lattice. nih.govmdpi.com

The Hirshfeld surface of a molecule is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify specific intermolecular contacts. Red spots on the d_norm map indicate close contacts, such as hydrogen bonds.

This analysis can be summarized in a 2D fingerprint plot, which provides a quantitative breakdown of the different types of intermolecular contacts. For a molecule like this compound, one would expect significant contributions from H···H, O···H, and C···H contacts, which are common in stabilizing the packing of organic crystals. researchgate.netresearchgate.net Table 3 shows a representative breakdown of intermolecular contacts for a related nitroaromatic compound. nih.gov

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Data is for an analogous nitroaromatic compound and serves as an illustration.

| Contact Type | Percentage Contribution to Hirshfeld Surface |

|---|---|

| H···H | 30 - 35% |

| O···H / H···O | 20 - 25% |

| C···H / H···C | 10 - 15% |

| C···C | 5 - 7% |

Reaction Mechanism Simulation via Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies, which govern the rate of a chemical reaction.

For this compound, a relevant reaction to study would be its thermal decomposition. For example, a study on the pyrolytic syn-elimination of various acetate-containing natural products used DFT to calculate the activation enthalpies. nih.gov This type of reaction involves the acetate group being eliminated along with a hydrogen atom from an adjacent carbon, typically proceeding through a six-membered cyclic transition state. Activation enthalpies for such pyrolytic eliminations were calculated to be around 40 kcal/mol. nih.gov A similar computational approach could be applied to this compound to predict its thermal stability and decomposition pathways.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the accuracy of the theoretical model.

Time-Dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). rsc.org The calculation provides the excitation energies and oscillator strengths for electronic transitions, which correspond to the λ_max values and intensities of absorption peaks. For this compound, TD-DFT could predict the transitions, likely involving π→π* and n→π* excitations associated with the nitro-aromatic system.

Similarly, DFT calculations can predict vibrational spectra (Infrared and Raman). uou.ac.in By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. Comparing the calculated frequencies of key functional groups (e.g., C=O stretch of the ester, symmetric and asymmetric stretches of the NO₂) with experimental FT-IR and FT-Raman spectra is a standard method for confirming the computed structure. tandfonline.com

Thermodynamic and Kinetic Parameter Calculation for Transformations

Computational and theoretical chemistry provides a powerful lens for understanding the reactivity and stability of molecules like this compound. Through the calculation of thermodynamic and kinetic parameters, researchers can predict the feasibility, spontaneity, and rate of its chemical transformations. While specific experimental data for this compound is not abundant in the literature, a comprehensive understanding can be built by examining studies on analogous substituted nitrophenyl acetates and applying established theoretical principles.

The primary transformations of interest for phenyl acetates are hydrolysis reactions, which can be catalyzed by acids, bases, or enzymes. Theoretical studies on these reactions typically involve calculating the energies of reactants, transition states, and products to map out the reaction pathway and determine key parameters.

Thermodynamic Parameters

Thermodynamic parameters such as the standard enthalpy of reaction (Δ(r)H°), Gibbs free energy of reaction (Δ(r)G°), and entropy of reaction (Δ(r)S°) dictate the position of equilibrium for a given transformation. For the hydrolysis of a phenyl acetate, these values indicate the extent to which the ester will convert to the corresponding phenol (B47542) and acetate.

A study on the hydrolysis of 4-nitrophenyl acetate provided calorimetrically determined enthalpies of reaction. nih.gov Although the equilibrium for this reaction lies far to the right, precluding the direct measurement of the equilibrium constant (K'), the study successfully determined the standard enthalpy of formation (Δ(f)H°) for 4-nitrophenyl acetate(aq) to be -364.9 kJ·mol⁻¹. nih.govacs.org Such thermodynamic data is crucial for building thermochemical networks and for estimating the properties of related compounds.

For the hydrolysis of 4-nitrophenyl acetate: 4-nitrophenyl acetate(aq) + H₂O(l) → 4-nitrophenol(aq) + acetate(aq)

The positions of the methyl and nitro groups on the phenyl ring of this compound are expected to influence its thermodynamic properties relative to the 4-nitro isomer. The ortho-nitro group, due to its strong electron-withdrawing nature and potential for steric interactions, and the meta-methyl group, a weak electron-donating group, will modulate the stability of the ester and the resulting phenolate (B1203915). Computational methods like Density Functional Theory (DFT) can be employed to calculate the energies of the optimized geometries of the reactant and products, from which the enthalpy of reaction can be derived.

Interactive Data Table: Thermodynamic Data for a Related Phenyl Acetate Hydrolysis

Below is a table summarizing key thermodynamic data for the hydrolysis of 4-nitrophenyl acetate, which serves as a reference for understanding the thermodynamics of similar transformations.

| Compound | Transformation | Parameter | Value |

| 4-Nitrophenyl acetate | Hydrolysis | Δ(f)H°(aq) | -364.9 kJ·mol⁻¹ |

| 1-Naphthyl acetate | Hydrolysis | Δ(f)H°(aq) | -286.4 kJ·mol⁻¹ |

This data is based on experimental and computational studies on the hydrolysis of nitrophenyl acetates and related compounds. nih.govacs.org

Kinetic Parameters

Kinetic parameters, most notably the activation energy (Ea) or activation enthalpy (ΔH‡) and activation entropy (ΔS‡), determine the rate of a chemical reaction. Computational chemistry is instrumental in elucidating the transition state structures and their corresponding energies, which are fundamental to calculating these kinetic barriers.

For the hydrolysis of phenyl acetates, the reaction mechanism can proceed through different pathways, often involving the formation of a tetrahedral intermediate. The rate-determining step can be either the formation or the breakdown of this intermediate. semanticscholar.org The electronic effects of the substituents on the phenyl ring play a critical role in stabilizing or destabilizing the transition state and any intermediates.

The Hammett equation provides a framework for quantifying the influence of meta- and para-substituents on the reactivity of aromatic compounds. While the classical Hammett equation is not directly applicable to ortho substituents due to steric effects, modified parameters are often used in computational models. In the case of this compound, the electron-withdrawing nitro group at the ortho position is expected to significantly increase the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack. This would likely lower the activation energy for the initial step of hydrolysis compared to an unsubstituted phenyl acetate. The meta-methyl group's electron-donating effect is expected to be less pronounced but would slightly counteract the effect of the nitro group.

Kinetic studies on the reaction of substituted phenolate ions with acetic anhydride (B1165640) have shown a clear correlation between the rate constants and the pKa of the corresponding phenol, which is a measure of the electronic influence of the substituents. rsc.org Such linear free-energy relationships (LFERs) are powerful tools for predicting reaction rates. semanticscholar.org

Interactive Data Table: Kinetic Parameters for Related Phenyl Acetate Reactions

The following table presents illustrative kinetic data from studies on the hydrolysis of p-nitrophenyl esters, highlighting the kind of parameters that would be calculated for this compound.

| Reaction | Catalyst/Conditions | Kinetic Parameter | Significance |

| Hydrolysis of p-nitrophenyl esters | Base-catalyzed | Hammett ρ constant | Measures the sensitivity of the reaction rate to substituent electronic effects. acs.org |

| Morpholinolysis of substituted phenyl acetates | MeOH-H₂O mixtures | Second-order rate constants (kA) | Quantifies the reaction rate and its dependence on solvent composition. ccsenet.org |

| Acetate-catalyzed hydrolysis of phenyl acetate | Buffered aqueous solution | Activation Energy (Ea) | Indicates the minimum energy required for the reaction to occur. researchgate.net |

Computational models, often at the level of DFT or semi-empirical methods, can calculate the potential energy surface for the transformation of this compound. mdpi.com These calculations would pinpoint the transition state structure and its energy, allowing for the determination of the activation energy. Furthermore, frequency calculations on the transition state structure can confirm it as a first-order saddle point and can be used to compute the pre-exponential factor (A) in the Arrhenius equation, providing a complete theoretical picture of the reaction kinetics.

Catalytic Transformations Involving 3 Methyl 2 Nitrophenyl Acetate

Heterogeneous Catalysis for Nitro Group Reduction and Other Transformations

Heterogeneous catalysis offers a practical approach for the reduction of the nitro group in aromatic compounds, a key transformation for producing amines. While specific studies on 3-methyl-2-nitrophenyl acetate (B1210297) are not extensively detailed in the provided results, the principles of heterogeneous catalysis for nitro group reduction are well-established.

Typically, this involves the use of metal nanoparticles supported on solid matrices. For instance, silver nanoparticles on a polymer support have been shown to be effective for the reduction of nitrophenols. rsc.org The general mechanism involves the adsorption of both the nitro compound and a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), onto the catalyst surface. rsc.org This proximity facilitates the transfer of hydrogen, leading to the reduction of the nitro group. rsc.org The catalyst can often be recovered and reused for multiple cycles with minimal loss of activity. rsc.org

The efficiency of such catalysts is influenced by factors like the size and dispersion of the metal nanoparticles and the surface area of the support material. rsc.org For example, a composite of silver nanoparticles on a poly(acrylonitrile-co-2-acrylamido-2-methylpropane sulfonic acid) support has demonstrated a high rate constant for the reduction of 4-nitrophenol (B140041). rsc.org These principles are directly applicable to the reduction of the nitro group in 3-methyl-2-nitrophenyl acetate to yield 2-amino-3-methylphenyl acetate, a valuable precursor for various organic syntheses.

Homogeneous Catalysis in Synthetic Pathways

Homogeneous catalysis provides an alternative with often milder reaction conditions and higher selectivity. This approach involves catalysts that are in the same phase as the reactants, typically in a liquid solution.

Transition Metal-Catalyzed Reactions (e.g., Iron(salen) complexes)

Transition metal complexes are versatile catalysts for a wide range of organic transformations. nih.gov While specific examples with this compound are not abundant in the search results, the reactivity of related nitroaromatic compounds suggests potential applications. For instance, palladium-catalyzed reactions are common for C-C bond formation. libretexts.org A general catalytic cycle for such reactions often involves oxidative addition of the organohalide to the metal center, transmetalation with a coupling partner, and reductive elimination to form the product and regenerate the catalyst. libretexts.org

In the context of this compound, transition metal catalysts could be employed for various transformations. For example, after reduction of the nitro group, the resulting amino group could direct ortho-C-H functionalization reactions. Additionally, the aryl ring itself could participate in cross-coupling reactions. The specific ligand environment around the metal center plays a crucial role in determining the outcome and efficiency of the reaction. acs.org

Organocatalytic Applications (e.g., asymmetric Michael addition)

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. nih.gov For derivatives of this compound, organocatalysts could be employed in various transformations. For instance, chiral organocatalysts can facilitate enantioselective reactions. researchgate.net

A key application of organocatalysis is the asymmetric Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. researchgate.net While not directly involving this compound as the substrate, related nitroalkenes can undergo highly enantioselective Michael additions catalyzed by chiral squaramides or thioureas. nih.govrsc.org This suggests that derivatives of this compound containing a Michael acceptor moiety could be suitable substrates for such enantioselective transformations, leading to the synthesis of chiral molecules. The catalyst typically activates the substrate through hydrogen bonding interactions. researchgate.net

Enzyme-Mimetic Catalysis of Ester Hydrolysis and Transesterification

The hydrolysis of the acetate group in this compound is a reaction of significant interest, often studied as a model for the action of hydrolytic enzymes. mdpi.comnih.govacs.org Enzyme-mimetic catalysts, which are synthetic molecules designed to replicate the function of enzymes, have been developed for this purpose.

These catalysts often feature functional groups that can participate in the hydrolysis mechanism, such as imidazole (B134444) and hydroxyl groups, which mimic the active sites of enzymes like chymotrypsin. nih.govresearchgate.net The hydrolysis of p-nitrophenyl acetate, a closely related compound, is a classic reaction used to study the kinetics and mechanism of enzyme catalysis. mdpi.comacs.org The reaction proceeds through a nucleophilic attack on the ester carbonyl, often facilitated by a general base catalyst, followed by the release of the nitrophenolate ion. mdpi.com

Micellar systems can also be used to create a microenvironment that accelerates the hydrolysis rate, mimicking the hydrophobic pocket of an enzyme. acs.orgresearchgate.net The design of these catalysts often involves creating a specific arrangement of functional groups to achieve high catalytic efficiency. acs.org

Chiral Catalysis for Enantioselective Synthesis of this compound Derivatives

The development of chiral catalysts is crucial for the enantioselective synthesis of derivatives of this compound. This is particularly important for the production of pharmaceuticals and other biologically active molecules where a specific stereoisomer is required. rsc.org

Chiral organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds, have proven effective in promoting enantioselective reactions. nih.govrsc.org For example, the intramolecular Michael-type cyclization of a nitro-containing substrate can be catalyzed by a chiral thiourea to produce chiral chromanones with high diastereoselectivity and enantioselectivity. rsc.org This demonstrates the potential for creating chiral centers in molecules derived from or related to this compound.

The catalyst typically works by forming a chiral pocket that preferentially binds one enantiomer of the substrate or directs the approach of the reagent from a specific face. researchgate.net This leads to the formation of one enantiomer of the product in excess.

Catalyst Design and Structure-Activity Relationship Studies

The rational design of catalysts and the study of structure-activity relationships are essential for developing more efficient and selective catalytic systems. mdpi.com This involves understanding how the structure of the catalyst influences its catalytic performance. rsc.org

For heterogeneous catalysts, factors such as the nature of the support, the size and shape of the metal nanoparticles, and the presence of promoters can all affect activity and selectivity. mdpi.com In homogeneous catalysis, the electronic and steric properties of the ligands attached to the metal center are critical. acs.org

In the context of enzyme-mimetic catalysts for ester hydrolysis, structure-activity relationship studies have shown that the spatial arrangement of the catalytic groups is crucial for high activity. acs.org For example, the distance between an imidazole and a hydroxyl group in a bifunctional catalyst can significantly impact the rate of hydrolysis of p-nitrophenyl acetate. acs.org These studies provide valuable insights for the design of new and improved catalysts for transformations involving this compound.

Applications in Advanced Organic Synthesis Using 3 Methyl 2 Nitrophenyl Acetate

3-Methyl-2-nitrophenyl Acetate (B1210297) as a Synthetic Building Block

The arrangement of substituents on the phenyl ring of 3-methyl-2-nitrophenyl acetate makes it a useful building block for constructing more elaborate molecules. The nitro group can be readily converted into an amino group, a key step in the formation of many heterocyclic rings, while the acetate and methyl groups can be modified or used to influence the reactivity and stereochemistry of synthetic transformations.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. acs.orgnih.gov this compound serves as a viable precursor for several classes of these important compounds.

Quinazolino-isoxazolines: The synthesis of quinazoline-type structures generally requires a 2-aminobenzoic acid derivative. While this compound does not directly possess a carboxylic acid function, its methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. oup.comgoogle.com A hypothetical multi-step route to a quinazoline (B50416) derivative would first involve the oxidation of the methyl group to form a 2-nitro-3-methylbenzoic acid intermediate. Subsequent reduction of the nitro group would yield 2-amino-3-methylbenzoic acid. This anthranilic acid derivative could then undergo cyclization with an appropriate reagent to form a quinazolinone core, which could be further elaborated to a quinazolino-isoxazoline hybrid. oup.com However, this pathway is complex and not commonly reported, suggesting that this compound is not an ideal starting material for this specific heterocyclic system without significant synthetic modifications.

Tetrahydroquinolines: A more direct application is in the synthesis of tetrahydroquinolines. A plausible and efficient synthetic strategy begins with the chemical reduction of the nitro group in this compound to an amine. This transformation yields 2-amino-3-methylphenyl acetate. This intermediate can then undergo a classic quinoline (B57606) synthesis, such as the Skraup or Doebner-von Miller reaction, by reacting with α,β-unsaturated aldehydes or ketones. The resulting substituted quinoline can subsequently be reduced via catalytic hydrogenation to afford the corresponding tetrahydroquinoline derivative. The nitration of tetrahydroquinoline itself has been studied, indicating the importance of nitro-aromatic precursors in accessing this scaffold. researchgate.netlibretexts.org

Role in Complex Molecule Synthesis

The compound is also instrumental in the assembly of more intricate and polycyclic molecular frameworks.

Hydroquinolones: Hydroquinolones, or hydroxy-quinolinones, are another class of heterocycles accessible from this precursor. The synthesis would commence with the reduction of the nitro group and hydrolysis of the acetate ester to give 2-amino-3-methylphenol. This intermediate can then be subjected to cyclization conditions, for instance, a Conrad-Limpach reaction with a β-ketoester, to build the quinolinone ring system. The regiochemical outcome of the cyclization would be influenced by the relative positions of the amino, hydroxyl, and methyl groups.

Hexahydro-2,6-methano-1-benzazocines: Research has demonstrated an effective pathway to the hexahydro-2,6-methano-1-benzazocine ring system using a base-mediated nitrophenyl reductive cyclization. oup.com This multi-step sequence begins with the construction of a complex side chain on a substituted nitrobenzene (B124822) precursor, often via a Diels-Alder reaction. oup.com Although not starting directly from this compound, the methodology highlights the critical role of the nitrophenyl moiety in the key intramolecular reductive cyclization step that forms the complex benzazocine core. This compound is a suitable starting point for elaboration into the necessary substituted nitroarene precursors required for this powerful synthetic strategy. oup.com

Derivatization Strategies for Functional Group Interconversion

Functional group interconversion is a cornerstone of organic synthesis, allowing for the strategic modification of molecules. This compound offers several handles for such transformations.

Conversion of Nitro to Amino Functionality for Amine Synthesis

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis, as it provides a gateway to a vast array of nitrogen-containing compounds. wikipedia.org This conversion is highly efficient for this compound and can be accomplished using various established methods.

| Method | Reagents | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | High yields, clean reaction, but may also reduce other functional groups. |

| Metal-Acid Reduction | Fe/HCl, SnCl₂/HCl | Classical method, cost-effective, tolerates some functional groups that are sensitive to hydrogenation. wikipedia.org |

| Transfer Hydrogenation | Hydrazine, Ammonium formate | Milder conditions, avoids high pressures of H₂ gas. |

This reduction is a critical step, as the resulting 2-amino-3-methylphenyl acetate or its hydrolyzed form, 2-amino-3-methylphenol, are the key intermediates for the synthesis of the heterocycles discussed previously.

Modifications of the Acetate Moiety

The acetate group provides another site for synthetic modification. The most common transformation is its hydrolysis to the corresponding phenol (B47542). This reaction can be carried out under basic or acidic conditions, or enzymatically. google.com

The hydrolysis of the ester bond in this compound yields 3-methyl-2-nitrophenol (B1664609). This phenolic hydroxyl group can then be used as a handle for further derivatization. Common subsequent reactions include:

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions (Williamson ether synthesis) to form ethers.

Esterification: Re-acylation with different acylating agents to introduce a variety of ester functionalities.

These modifications allow for the fine-tuning of the molecule's properties or provide a reactive site for subsequent synthetic steps.

Integration into Multi-Step Synthetic Sequences

The true utility of this compound is realized when it is integrated into longer, multi-step synthetic plans to create complex target molecules. The synthesis of the hexahydro-2,6-methano-1-benzazocine framework serves as an excellent example of this integration. oup.com

A representative sequence is outlined below:

Side-Chain Construction: Starting with a related nitrophenyl derivative, a complex cyclohexanone-containing side chain is installed. This is often achieved through a sequence involving nucleophilic aromatic substitution followed by a Diels-Alder reaction. oup.com

Key Reductive Cyclization: The crucial step is the base-mediated intramolecular reductive cyclization of the ketone onto the nitro group. This tandem reduction-cyclization process efficiently constructs the bridged polycyclic benzazocine core in a single operation. oup.com

Further Elaboration: The resulting hexahydro-2,6-methano-1-benzazocine can be further modified, for example, by introducing functionality on the nitrogen atom or other parts of the scaffold.

This synthetic route showcases how the nitro group of a precursor, for which this compound is a suitable model, acts as a linchpin for a complex ring-forming cascade, demonstrating its value in advanced, multi-step synthesis.

Development of Novel Reagents and Methodologies Based on this compound Scaffold

The exploration of the 3-methyl-2-nitrophenyl scaffold in the generation of new chemical entities is more prominently illustrated through the use of closely related derivatives. A notable example is found in the synthesis of aminomethyl-biaryl derivatives, which have been investigated as inhibitors of complement factor D, a key enzyme in the alternative pathway of the complement system and a target for therapeutic intervention in diseases like age-related macular degeneration. google.com

In this context, a structurally similar compound, tert-butyl 2-(3-methyl-2-nitrophenyl)acetate, serves as a key intermediate. google.com The synthetic route described in patent literature showcases the utility of the 3-methyl-2-nitrophenyl core in constructing complex, biologically active molecules. The tert-butyl ester, analogous to the methyl acetate of the title compound, provides a handle for further chemical elaboration while the nitro group can be reduced to an amine, facilitating subsequent reactions to build the final biaryl structure. google.com

The following table provides a comparison of this compound and the related intermediate mentioned in the synthesis of complement factor D inhibitors.

| Compound Name | Molecular Formula | Role in Synthesis |

| This compound | C₉H₉NO₄ | Potential precursor/starting material |

| tert-Butyl 2-(3-methyl-2-nitrophenyl)acetate | C₁₃H₁₇NO₄ | Intermediate in the synthesis of aminomethyl-biaryl derivatives google.com |

While direct evidence of this compound being the primary focus of reagent development is scarce, the successful application of its tert-butyl analogue underscores the potential of the 3-methyl-2-nitrophenyl scaffold. This suggests that this compound could, in principle, be employed in similar synthetic strategies, potentially offering advantages in terms of reactivity, solubility, or cost, depending on the specific reaction conditions. However, without dedicated studies on this compound, its role remains largely speculative.

Further research is required to fully elucidate the synthetic utility of this compound and to develop novel reagents and methodologies based on its unique chemical architecture. The existing information on related compounds provides a foundational blueprint for such future investigations.

Future Research Directions and Emerging Trends

Green Chemistry Approaches in 3-Methyl-2-nitrophenyl Acetate (B1210297) Synthesis and Transformations